REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:21])[C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[N:6]=[C:5]([C:16](OCC)=[O:17])[CH:4]=1.[NH3:22]>CO>[CH3:1][N:2]([CH3:21])[C:3]1[N:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])[N:6]=[C:5]([C:16]([NH2:22])=[O:17])[CH:4]=1
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)OCC)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for three day at 50° C. bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for further 24 hours at 50° C. bath temperature
|
Duration
|
24 h
|
Type
|
STIRRING
|
Details
|
stirred for 24 hour at 65° C. bath temperature
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide 1.33 g (5.07 mmol, quantitative) of analytically pure target compound
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC(=NN1CC1=C(C=CC=C1)F)C(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |